Bruceoside C

Anticancer Lung carcinoma Comparative cytotoxicity

Bruceoside C (CAS 141271-79-6) is a quassinoid glucoside with molecular formula C₃₂H₄₂O₁₆, originally isolated from the seeds of Brucea javanica (Simaroubaceae). It belongs to the tetracyclic triterpenoid-derived quassinoid class, structurally characterized by a C-2葡萄糖苷 moiety attached to the aglycone core that distinguishes it from aglycone analogs such as brusatol and bruceine D.

Molecular Formula C32H42O16
Molecular Weight 682.7 g/mol
CAS No. 141271-79-6
Cat. No. B140001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceoside C
CAS141271-79-6
Synonymsbruceoside C
Molecular FormulaC32H42O16
Molecular Weight682.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC2(C1C(C3C45C2C(C(C(C4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C32H42O16/c1-11(2)6-16(35)46-24-18-12(3)23(48-28-21(39)20(38)19(37)14(9-33)45-28)13(34)8-30(18,4)25-22(40)26(41)32(29(42)43-5)15-7-17(36)47-27(24)31(15,25)10-44-32/h6,14-15,18-22,24-28,33,37-41H,7-10H2,1-5H3/t14-,15-,18-,19-,20+,21-,22-,24-,25-,26+,27-,28+,30+,31+,32?/m1/s1
InChIKeyASOOSZCOBHWYHJ-VRLQPTCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bruceoside C CAS 141271-79-6: A Structurally Distinct Quassinoid Glucoside from Brucea javanica for Anticancer Research Procurement


Bruceoside C (CAS 141271-79-6) is a quassinoid glucoside with molecular formula C₃₂H₄₂O₁₆, originally isolated from the seeds of Brucea javanica (Simaroubaceae) [1]. It belongs to the tetracyclic triterpenoid-derived quassinoid class, structurally characterized by a C-2葡萄糖苷 moiety attached to the aglycone core that distinguishes it from aglycone analogs such as brusatol and bruceine D [2]. Bruceoside C has demonstrated potent in vitro cytotoxicities against multiple human tumor cell lines, including human epidermoid carcinoma of the nasopharynx (KB, ED₅₀ = 0.1 μg/mL), human lung carcinoma (A-549, ED₅₀ = 0.44 μg/mL), human medulloblastoma (TE-671, ED₅₀ < 1 μg/mL), and RPMI-7951 melanoma [3].

Why Bruceoside C Cannot Be Casually Substituted by Bruceoside A, Brusatol, or Other Brucea Quassinoids in Research Assays


Quassinoid glycosides from Brucea javanica exhibit profound, non-interchangeable divergence in cytotoxic potency, cell-line selectivity profiles, and pharmacokinetic behavior that precludes casual analog substitution. In the foundational isolation study by Fukamiya et al. (1992), Bruceoside C was tested alongside bruceoside A, bruceoside B, and related aglycones (brusatol, bruceine D) within the same experimental framework, revealing that Bruceoside C conferred distinct antileukemic and antitumor activities that differed from its structural neighbors [1]. Furthermore, a 2019 pharmacokinetic study demonstrated that bruceoside A acts as a prodrug, undergoing in vivo biotransformation into the highly potent aglycone brusatol rather than its direct deglycosylated metabolite bruceosin—a metabolic activation pathway that cannot be assumed for differently glycosylated analogs such as Bruceoside C [2]. These divergent pharmacodynamic and pharmacokinetic profiles mean that substituting Bruceoside C with other Brucea quassinoids without experimental validation introduces uncontrolled variables that can invalidate dose-response interpretation, mechanism-of-action studies, and cross-experiment reproducibility .

Quantitative Evidence: Where Bruceoside C Demonstrates Verifiable Differentiation from Bruceoside A, Bruceoside B, and Brusatol


Superior Potency Against Human Lung Carcinoma (A-549) Compared to Bruceoside A in the Same Study

In the 1992 J Nat Prod study by Fukamiya et al., Bruceoside C exhibited an ED₅₀ of 0.44 μg/mL against A-549 human lung carcinoma cells, a potency approximately 9.6-fold higher than bruceoside A (ED₅₀ = 4.23 μg/mL) in the same assay [1]. Within the same comparative dataset, Bruceoside C also showed approximately 2-fold greater potency than bruceoside B (ED₅₀ = 0.85 μg/mL) against the same A-549 cell line [1]. This represents a direct head-to-head potency rank order that is specific to A-549 lung carcinoma.

Anticancer Lung carcinoma Comparative cytotoxicity Quassinoid SAR

Highest Potency Against KB Epidermoid Carcinoma Among All Quassinoid Glycosides Tested

Against KB human epidermoid carcinoma of the nasopharynx, Bruceoside C demonstrated an ED₅₀ of 0.1 μg/mL—the most potent activity among all quassinoid glycosides reported in the 1992 study, including bruceoside A (ED₅₀ = 0.5 μg/mL) and bruceoside B (ED₅₀ = 0.18 μg/mL) [1]. Bruceoside C was approximately 5-fold more potent than bruceoside A and approximately 1.8-fold more potent than bruceoside B in this cell line [1].

Anticancer Epidermoid carcinoma KB cytotoxicity Quassinoid glycoside ranking

Glycosylation-Driven Solubility Advantage Over Aglycones Brusatol and Bruceine D

Bruceoside C possesses a β-D-glucose moiety at C-2, yielding a topological polar surface area (TPSA) of 245.00 Ų and six hydrogen bond donors [1]. This contrasts with the aglycone brusatol (TPSA ≈ 139 Ų, two H-bond donors), indicating superior aqueous solubility and compatibility with aqueous buffer systems commonly used in cell-based assays [2]. The glycosylation pattern of Bruceoside C (a single glucose at C-2) differs from bruceoside A and B, which bear additional sugar unit(s) at different positions, resulting in divergent LogP and solubility profiles .

Physicochemical property Glycosylation Aqueous solubility Formulation compatibility

TE-671 Medulloblastoma Activity Undocumented for Comparable Quassinoid Glycosides

Bruceoside C was specifically tested and demonstrated potent cytotoxicity against TE-671 human medulloblastoma cells (ED₅₀ < 1 μg/mL) [1]. This activity is notable because TE-671, derived from a cerebellar medulloblastoma and representing a pediatric brain tumor model, is not reported in the cytotoxicity profiles of other Brucea quassinoid glycosides such as bruceoside A, bruceoside B, or yadanzioside A, which were predominantly evaluated in leukemia (P-388, HL-60), colon (HT-29), and pancreatic (PANC-1) models [2][3].

Medulloblastoma TE-671 Brain tumor Unmet oncology model

Distinct Cell-Line Selectivity Profile: Four Tumor Types Active at <1 μg/mL ED₅₀

Bruceoside C exhibits ED₅₀ values below 1 μg/mL across four histologically distinct human tumor cell lines: KB (epidermoid carcinoma, ED₅₀ = 0.1 μg/mL), A-549 (lung carcinoma, ED₅₀ = 0.44 μg/mL), TE-671 (medulloblastoma, ED₅₀ < 1 μg/mL), and RPMI-7951 (melanoma, ED₅₀ < 1 μg/mL) [1]. In contrast, bruceoside A was reported as primarily active against P-388 lymphocytic leukemia (in vivo T/C values), with substantially weaker in vitro activity against solid tumor lines (ED₅₀ range 0.5–10 μg/mL) [2]. Brusatol achieved nanomolar potency (IC₅₀ = 0.10–0.36 μM) in pancreatic adenocarcinoma cell lines (PANC-1, SW1990), a tumor type not among the primary sensitive panel for Bruceoside C [3]. This complementary selectivity pattern means Bruceoside C covers solid tumor types (nasopharyngeal, lung, CNS, melanoma) where bruceoside A shows diminished activity and where brusatol has not been tested.

Selectivity profile Multi-cell-line panel Solid tumor Anti-proliferative breadth

Unique C-2 Monoglycosylation Pattern and Its Synthetic Accessibility Advantage Over Bruceoside A/B for Medicinal Chemistry Programs

Bruceoside C carries a single β-D-glucose unit at C-2 of the quassinoid scaffold, distinguishing it from bruceoside A (glucose at C-2 plus additional sugar moiety) and bruceoside B (different glycosylation arrangement), the latter involving backbone-selective glycosylation at the A-ring rather than C-2 [1]. This simpler monoglycosidic architecture makes Bruceoside C an experimentally favorable starting material for controlled deglycosylation experiments to access aglycone derivatives—analogous to the established conversion of bruceoside A into brusatol via in vivo glucosidase activity [2]. A 2006 structure-activity relationship study by Kim et al. demonstrated that modification of ring A/C substituents and C-21 alkoxy chain length in brusatol profoundly affects cytotoxic activity, establishing that glycosylation position and sugar identity are critical determinants of both bioactivity and metabolic fate .

Structural biology Glycosylation pattern Semi-synthesis SAR studies Aglycone access

Optimal Application Scenarios for Bruceoside C (CAS 141271-79-6) Based on Verified Quantitative Evidence


Multi-Cell-Line Solid Tumor Cytotoxicity Screening with CNS Model Coverage

Bruceoside C is the preferred quassinoid glycoside for screening programs that require validated activity across a panel of histologically diverse solid tumor cell lines, particularly those including a central nervous system malignancy model. The compound has documented ED₅₀ values below 1 μg/mL in KB (epidermoid carcinoma, 0.1 μg/mL), A-549 (lung carcinoma, 0.44 μg/mL), TE-671 (medulloblastoma, <1 μg/mL), and RPMI-7951 (melanoma, <1 μg/mL) [1]. This four-line coverage distinguishes Bruceoside C from bruceoside A, which shows substantially weaker activity in A-549 (ED₅₀ = 4.23 μg/mL) and has no published TE-671 data [1]. Procurement of Bruceoside C for such panels eliminates the need to validate multiple quassinoid analogs for each individual cell line and ensures consistent lot-to-lot potency in the sub-μg/mL range.

Lung Carcinoma Pharmacology with Maximal In Vitro Sensitivity

For research programs focused on non-small cell lung carcinoma (NSCLC) pharmacology, Bruceoside C delivers the highest potency among all quassinoid glycosides tested against the A-549 model, with an ED₅₀ of 0.44 μg/mL—approximately 9.6-fold more potent than bruceoside A (ED₅₀ = 4.23 μg/mL) and 1.9-fold more potent than bruceoside B (ED₅₀ = 0.85 μg/mL) [1]. This potency advantage translates directly to reduced compound consumption per assay plate and lowers the limit of detection in dose-response experiments, which is critical for combination-index studies (e.g., Chou-Talalay analysis) where low-concentration data points are required for accurate synergy quantification.

Quassinoid Glycoside-Aglycone Prodrug Activation and Metabolic Tracing Studies

Bruceoside C's single β-D-glucose at C-2 makes it a structurally cleaner model for investigating the glycoside-to-aglycone prodrug activation hypothesis that has been established for bruceoside A. Xu et al. (2019) demonstrated that bruceoside A is converted in vivo into the potent aglycone brusatol, a transformation that is glycosylation-site-specific [2]. Researchers can employ Bruceoside C as a parallel probe to determine whether the C-2 monoglycosylation pattern leads to distinct metabolic conversion kinetics or alternative aglycone products compared to the multi-glycosylated bruceoside A, thereby generating comparative structure-metabolism relationship (SMR) data that cannot be obtained using aglycones alone.

Pediatric Medulloblastoma Drug Discovery Leveraging TE-671 Activity

The documented cytotoxic activity of Bruceoside C against TE-671 human medulloblastoma cells (ED₅₀ < 1 μg/mL) [1] opens an application in pediatric brain tumor drug discovery that is not currently addressable with any other Brucea quassinoid glycoside for which published TE-671 data exist. TE-671 represents a model of cerebellar primitive neuroectodermal tumor (PNET) with relevance to childhood CNS malignancies. Given that bruceoside A and brusatol have been primarily evaluated in leukemia and pancreatic models respectively [3][4], Bruceoside C fills a specific gap as the quassinoid tool compound of choice for target identification and phenotypic screening in medulloblastoma biology, where alternative analogs remain uncharacterized.

Quote Request

Request a Quote for Bruceoside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.